molecular formula C23H19F3N2O8 B11520030 2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene

2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene

Cat. No.: B11520030
M. Wt: 508.4 g/mol
InChI Key: PZRDQYPAJNVMSW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene is a complex organic compound with significant applications in various fields This compound is known for its unique structural properties, which include multiple nitro and ethoxy groups, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of ethoxybenzene derivatives, followed by etherification and further nitration to introduce the nitro groups at specific positions. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro and ethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-[2-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)phenoxy]-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C23H19F3N2O8

Molecular Weight

508.4 g/mol

IUPAC Name

1,2-bis(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C23H19F3N2O8/c1-3-33-20-12-15(6-8-17(20)27(29)30)35-19-10-5-14(23(24,25)26)11-22(19)36-16-7-9-18(28(31)32)21(13-16)34-4-2/h5-13H,3-4H2,1-2H3

InChI Key

PZRDQYPAJNVMSW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)OC3=CC(=C(C=C3)[N+](=O)[O-])OCC)[N+](=O)[O-]

Origin of Product

United States

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